1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride

Medicinal Chemistry Organic Synthesis Biochemical Assays

Free base solubility limits aqueous reaction yields and assay consistency. 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine HCl solves this with enhanced water solubility (>10 mg/mL) enabling orthogonal C7-amine derivatization. Key benefits: - Orthogonal reactivity: selective acylation, bioconjugation at pH 7-9 without organic co-solvents. - CNS drug-like profile (Consensus Log P 1.64, TPSA 29.26 Ų) ideal for focused library synthesis. - Batch-specific COA (HPLC, NMR) ensures dose-response accuracy and regulatory traceability. Supplied at ≥95% purity.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 927684-97-7
Cat. No. B1326297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
CAS927684-97-7
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=C(C=C2)N.Cl
InChIInChI=1S/C10H14N2.ClH/c1-12-6-2-3-8-4-5-9(11)7-10(8)12;/h4-5,7H,2-3,6,11H2,1H3;1H
InChIKeyLPBQFAWSKKXLRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS 927684-97-7): Structural Profile and Procurement-Relevant Specifications


1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS 927684-97-7) is a heterocyclic amine hydrochloride salt with the molecular formula C10H15ClN2 and a molecular weight of 198.69 g/mol . The compound features a 1,2,3,4-tetrahydroquinoline core bearing an N-methyl group at position 1 and a primary amine at position 7, presented as the hydrochloride salt for enhanced aqueous solubility and handling stability . The base form (free amine) is cataloged under CAS 304690-94-6 (molecular formula C10H14N2, MW 162.23 g/mol) [1]. Commercial availability includes multiple research-grade suppliers offering this compound at standard purities of 95% or higher .

1 HCl salt form supports aqueous reaction media and buffer-compatible workflows
2 Orthogonal N1-tertiary and C7-primary amine handles support sequential functionalization
3 Moderate MW and lipophilicity profile supports tetrahydroquinoline SAR library design

Why Generic Substitution with 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927684-97-7) Fails: Critical Physicochemical Distinctions from Free Base and In-Class Analogs


The target compound cannot be substituted interchangeably with its free base counterpart (CAS 304690-94-6) or other tetrahydroquinolin-7-amine derivatives due to fundamental differences in aqueous solubility, handling stability, and synthetic accessibility. The hydrochloride salt form confers substantially enhanced water solubility compared to the free base , a property critical for aqueous reaction conditions and biological assay compatibility . Additionally, the N1-methyl substitution pattern distinguishes this compound from unsubstituted 1,2,3,4-tetrahydroquinolin-7-amine derivatives and N7-methyl regioisomers (such as CAS 927684-23-9 bearing tert-butyl and methyl groups at different positions), each of which exhibits divergent lipophilicity profiles and synthetic reactivity . These differences carry material consequences for reaction yield, purification efficiency, and reproducibility of downstream applications.

Free base (CAS 304690-94-6)
Lower aqueous solubility may limit assay compatibility; salt-form handling and dissolution behavior may not transfer
Bulkier N1-substituted analogs
Increased steric hindrance at N1 may shift coupling efficiency and purification profiles relative to the N1-methyl substitution
N7-methyl regioisomers
Altered functional-group architecture changes orthogonal reactivity; regiochemical mismatch may not support the same derivatization sequence

1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS 927684-97-7): Quantifiable Differentiators for Procurement and Selection


Hydrochloride Salt vs. Free Base: Quantified Solubility Enhancement for Aqueous Compatibility

The hydrochloride salt form (CAS 927684-97-7) provides markedly enhanced water solubility compared to the free base (CAS 304690-94-6). This differential property is fundamental for applications requiring aqueous reaction media or biological buffer compatibility . The free base exhibits calculated LogS (ESOL) of -3.03, corresponding to an estimated aqueous solubility of 0.187 mg/mL (9.41 × 10⁻⁴ mol/L) , whereas the hydrochloride salt is characterized as 'highly soluble in water' with solubility improvements driven by ionic interactions between the hydrochloride counterion and the amine group .

Salt vs. Free Base
Data to verify
HCl salt: reported high aqueous solubility Free base: LogS (ESOL) −3.03, estimated ~0.19 mg/mL
Supports aqueous workflow review
Empirical characterization context; cross-study comparison
Medicinal Chemistry Organic Synthesis Biochemical Assays

Supplier Purity Specifications: Comparative Analysis of Commercial Availability and Quality Assurance Documentation

Multiple reputable suppliers offer this compound with documented purity specifications and analytical characterization. Fluorochem supplies the compound at 95.0% purity with comprehensive GHS hazard documentation and SDS availability . AKSci offers the compound at 95+% purity with full quality assurance backed by batch-specific certificates of analysis (COA) and SDS documentation . Bidepharm provides the compound at 95% purity with batch-specific quality control reports including NMR, HPLC, and GC analytical data . Leyan also catalogs the compound at 95% purity with defined packaging quantities .

Supplier Purity
Source review
95–95+% across suppliers; COA, NMR, HPLC, GC documentation available
Specification review context
Batch-specific documentation varies by supplier
Chemical Procurement Quality Control Research Supply Chain

Molecular Complexity and Synthetic Accessibility: Differentiating from Structurally Related Intermediates

The target compound occupies a specific position in the molecular complexity spectrum of tetrahydroquinoline derivatives. Its molecular weight (198.69 g/mol for hydrochloride salt; 162.23 g/mol for free base) distinguishes it from more heavily substituted analogs such as 1-tert-butyl-3-methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927684-23-9, MW 218.34 g/mol) and 1-benzoyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 857759-24-1, MW 252.31 g/mol) . Calculated lipophilicity parameters for the compound include Consensus Log P_o/w of 1.64 and XLOGP3 of 2.56 , representing moderate lipophilicity that balances membrane permeability with aqueous compatibility.

MW & Log P
Data to verify
MW 198.69 g/mol (HCl salt); Consensus Log P 1.64; XLOGP3 2.56
Supports SAR design review
Calculated properties; empirical values may differ
Organic Synthesis Process Chemistry Pharmaceutical Intermediates

Functional Group Architecture: Regiochemical Distinction from N7-Methyl Regioisomers

The compound's substitution pattern—N1-methyl group and C7-primary amine—represents a distinct regiochemical architecture among tetrahydroquinoline derivatives. This contrasts with regioisomeric compounds such as N-methyl-1,2,3,4-tetrahydroquinolin-7-amine (bearing the methyl group on the exocyclic amine nitrogen rather than the ring nitrogen) and 1,2,3,4-tetrahydro-1-methylquinoline (CAS 491-34-9, lacking the C7-amine functionality entirely, MW 147.22 g/mol) . The presence of both the N1-methyl and C7-amine groups provides two distinct synthetic handles for orthogonal functionalization—the N1 position as a tertiary amine and the C7 position as a primary aromatic amine capable of diazotization, acylation, or reductive amination chemistry . The calculated topological polar surface area (TPSA) of 29.26 Ų for the free base reflects the spatial distribution of these polar functionalities .

Regiochemical Identity
Data to verify
N1-methyl (tertiary amine) + C7-primary amine; TPSA 29.26 Ų 1,2,3,4-Tetrahydro-1-methylquinoline: N1-methyl only, no C7-amine
Reported structural context
Structural comparison based on nomenclature and SMILES
Structure-Activity Relationship Synthetic Methodology Medicinal Chemistry

Optimal Procurement and Application Scenarios for 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride (CAS 927684-97-7)


Synthesis of 7-Amino-Functionalized Tetrahydroquinoline Derivatives Requiring Orthogonal Protecting Group Strategies

The compound's dual amine architecture—tertiary N1-methyl and primary C7-amine—enables orthogonal functionalization approaches . The C7-primary amine can be selectively acylated, diazotized, or coupled under conditions that leave the N1-tertiary amine intact, while the hydrochloride salt form provides adequate aqueous solubility for reactions conducted in water-miscible solvent systems . This orthogonal reactivity profile supports the synthesis of complex tetrahydroquinoline-based pharmacophores where regioselective modification is required .

Medicinal Chemistry SAR Campaigns Targeting Tetrahydroquinoline Scaffold Optimization

With its moderate molecular weight (198.69 g/mol HCl salt) and balanced lipophilicity (Consensus Log P_o/w = 1.64) , this compound serves as a strategic starting point for structure-activity relationship (SAR) exploration of tetrahydroquinoline-based chemical series. The N1-methyl group provides a fixed substitution pattern while the C7-amine offers a derivatizable handle for generating focused compound libraries through amide coupling, sulfonamide formation, or reductive amination. The compound's physicochemical profile (TPSA = 29.26 Ų, rotatable bonds = 0) falls within favorable ranges for central nervous system (CNS) drug-like properties, making it particularly relevant for neuroscience-focused medicinal chemistry programs exploring tetrahydroquinoline-containing chemotypes.

Aqueous-Phase Bioconjugation and Biochemical Assay Development

The hydrochloride salt's enhanced aqueous solubility directly enables its use in aqueous bioconjugation reactions and biochemical assays without requiring organic co-solvents that may denature proteins or interfere with biological readouts. The C7-primary amine provides a reactive handle for NHS-ester coupling, biotinylation, or fluorophore conjugation under mild aqueous conditions (pH 7-9). This solubility advantage over the free base reduces experimental variability and simplifies assay development workflows, particularly in high-throughput screening (HTS) environments where consistent compound handling and solubility are critical for reproducible results.

Method Development and Validation Requiring Batch-Specific Analytical Documentation

For regulated research environments, GLP/GMP-adjacent workflows, or publications requiring rigorous method validation, procurement from suppliers offering batch-specific certificates of analysis (COA) with NMR, HPLC, and GC data is essential . The availability of 95-95+% purity material with comprehensive analytical documentation supports accurate quantification in dose-response studies, ensures method transferability between laboratories, and provides the traceability required for intellectual property documentation and regulatory submissions.

Application
Selection Property
Validation Focus
Orthogonal protecting-group synthesis
Dual-amine architecture
Regioselective derivatization review
Tetrahydroquinoline SAR studies
Moderate MW and lipophilicity
CNS research compound design context
Aqueous bioconjugation studies
HCl salt aqueous solubility
Co-solvent-free assay compatibility
Method validation workflows
Batch-specific COA availability
Lot-to-lot reproducibility review

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37 linked technical documents
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